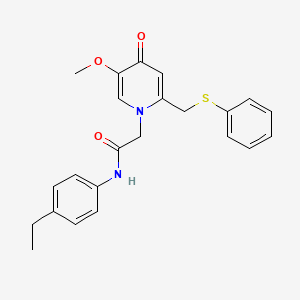

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a 5-methoxy group, a (phenylthio)methyl moiety at position 2, and an N-linked 4-ethylphenyl group. Its structure combines lipophilic (4-ethylphenyl, phenylthio) and electron-donating (methoxy) substituents, which may influence bioavailability, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-3-17-9-11-18(12-10-17)24-23(27)15-25-14-22(28-2)21(26)13-19(25)16-29-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOKZXFIKRAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is , and it has a molecular weight of approximately 388.49 g/mol. The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Research has suggested that compounds with similar structures may exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyridine rings have been shown to possess antimicrobial properties. For instance, derivatives with similar substituents have demonstrated efficacy against various bacterial strains, indicating that N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide may also exhibit such properties .

- Anticancer Potential : Some studies have indicated that related compounds can inhibit cell proliferation in cancer lines by inducing apoptosis or cell cycle arrest. The presence of the methoxy and phenylthio groups may enhance these effects by interacting with cellular pathways involved in tumor growth .

Antimicrobial Studies

A comparative study on structurally similar compounds revealed that they exhibited Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The potential for N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide to act similarly warrants further investigation.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 31.25 | S. aureus |

| Compound B | 62.5 | E. coli |

| N-(4-ethylphenyl)-2-(5-methoxy...) | TBD | TBD |

Anticancer Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For example, a derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 µM, suggesting that N-(4-ethylphenyl)-2-(5-methoxy...) could have similar effects .

Case Studies

- Case Study on Anticancer Efficacy : A study investigated the effects of a pyridine-based compound on human leukemia cells, reporting a notable decrease in cell viability after treatment. The compound was found to induce G0/G1 phase arrest, which is crucial for preventing cancer cell proliferation.

- Antimicrobial Efficacy : Another research highlighted the effectiveness of a related compound against Mycobacterium tuberculosis, showcasing a promising MIC value of 40 µg/mL. This suggests potential applications in treating resistant bacterial infections.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 475.6 g/mol. Its structure includes a pyridine ring, which is often associated with biological activity, particularly in the context of drug development. The presence of various functional groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

-

Antiviral Properties

- Research indicates that compounds similar to N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide can exhibit antiviral activity against herpesviruses, including HSV-1 and HSV-2. These viruses are responsible for common infections such as cold sores and genital herpes. The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

-

Antimicrobial Activity

- Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains, although specific data on this compound's activity remains limited.

-

Anti-inflammatory Effects

- The compound may also have anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. By modulating inflammatory pathways, it could provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of a series of pyridine derivatives, including compounds structurally related to N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide. The results demonstrated significant inhibition of HSV replication in vitro, suggesting that modifications to the pyridine structure could enhance antiviral activity .

Case Study 2: Antimicrobial Screening

In another study, researchers evaluated the antimicrobial efficacy of various thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, prompting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a. Pyridinone vs. Quinazolinone Derivatives

- Target Compound: Pyridinone core with a 5-methoxy group.

- Quinazolinone Analog: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () exhibits potent Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibition (IC~50~ = 1.2 µM) .

- Methoxy and phenylthio groups may enhance solubility compared to chloro substituents in quinazolinones.

b. Triazole-Based Analogs

- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) () acts as an insect olfactory receptor (Orco) agonist .

- Comparison: Both compounds share the N-(4-ethylphenyl)acetamide backbone, but VUAA-1’s triazole-sulfanyl group contrasts with the target’s pyridinone and phenylthio motifs. This highlights how minor structural changes redirect bioactivity (e.g., insect receptor targeting vs.

Substituent Effects on Bioactivity

a. Phenylthio vs. Sulfonyl Groups

- Phenylthio-Containing Analogs: Compounds like ST54–ST60 () with direct N-aryl-2-(phenylthio)acetamide structures show synthetic versatility but lack pyridinone cores .

- Sulfonyl Derivatives : Compound 54 () (N-(4-(3-ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide) demonstrates the impact of sulfonyl groups on polarity and metabolic stability .

b. Methoxy vs. Hydroxy/Amino Substituents

- Hydroxy-Substituted Acetamides : N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () has reduced lipophilicity, impacting blood-brain barrier penetration .

- Target Compound : The 5-methoxy group may enhance metabolic stability compared to hydroxylated analogs, while retaining electron-donating properties.

a. Lipophilicity and Bioavailability

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Antimicrobial Potential: The target’s pyridinone core and phenylthio group align with antitubercular quinazolinones (), warranting InhA inhibition assays.

- Antioxidant Activity : Coumarin analogs () with acetamide side chains show antioxidant properties; similar studies for the target compound are needed.

- Structural Optimization : Introducing halogen atoms (e.g., chloro, as in ) or sulfonyl groups () could modulate activity and selectivity.

Q & A

Q. What computational models predict its pharmacokinetic properties?

- Tools and Workflow :

- ADMET Prediction : SwissADME for bioavailability radar (optimal logP ~3.5) .

- PBPK Modeling : GastroPlus® to simulate absorption in human intestinal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.